7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride
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Overview
Description
7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C5H3BrN4·HCl. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride typically involves the bromination of 3H-[1,2,3]triazolo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives .
Scientific Research Applications
7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex triazolopyridine derivatives for various chemical research purposes
Mechanism of Action
The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other triazolopyridine derivatives .
Properties
CAS No. |
2639463-05-9 |
---|---|
Molecular Formula |
C5H4BrClN4 |
Molecular Weight |
235.47 g/mol |
IUPAC Name |
7-bromo-2H-triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C5H3BrN4.ClH/c6-3-1-7-2-4-5(3)9-10-8-4;/h1-2H,(H,8,9,10);1H |
InChI Key |
QZMIRGGMUTZOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C=N1)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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